molecular formula C3H7F3N2 B3232692 (3,3,3-Trifluoropropyl)hydrazine CAS No. 1344334-40-2

(3,3,3-Trifluoropropyl)hydrazine

Cat. No. B3232692
M. Wt: 128.10
InChI Key: GIGKEJVFZCRVGL-UHFFFAOYSA-N
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Description

“(3,3,3-Trifluoropropyl)hydrazine” is a chemical compound with the molecular formula C3H7F3N2 . It is a derivative of hydrazine, which is a compound made up of two nitrogen atoms and four hydrogen atoms .


Synthesis Analysis

The synthesis of “(3,3,3-Trifluoropropyl)hydrazine” involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent . This agent is used to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41, using a refluxing method . The synthesis process is of first order with the monomer if no additive is used .


Molecular Structure Analysis

The molecular structure of “(3,3,3-Trifluoropropyl)hydrazine” consists of a chain of three carbon atoms, seven hydrogen atoms, three fluorine atoms, and two nitrogen atoms . The average mass of the molecule is 98.067 Da .

Scientific Research Applications

1. Synthesis of Trifluoromethylated Compounds

  • Regioselective Synthesis of Trifluoromethylated Pyrazoles : The reaction of trifluoroacetylated acetylenes with aryl (alkyl) hydrazines has been studied for the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles. The solvent nature significantly influences the regioselectivity of the reaction. This approach has been used for the preparation of important drugs like Celebrex and SC-560 as well as their isomers (Muzalevskiy et al., 2017).
  • Synthesis of Fluorinated Heterocyclic Compounds : The reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, demonstrating competitive reaction paths and showcasing the versatility of hydrazine in synthesizing fluorinated compounds (Buscemi et al., 2005).

2. Development of Fluorescent Probes and Sensors

  • Ratiometric Fluorescence Probe for Hydrazine : A ratiometric fluorescence probe capable of rapid and low-limit detection of hydrazine has been designed. It has applications in live cell detection, indicating the potential of (3,3,3-Trifluoropropyl)hydrazine derivatives in bio-sensing technologies (Fan et al., 2012).
  • Sensitive Detection of Hydrazine : Polyaniline using fluorinated alcohol additives has been reported as a new sensor for hydrazine detection. This development highlights the potential for using trifluoropropyl hydrazine derivatives in chemical sensing technologies (Virji et al., 2005).

3. Medical Imaging and Radiochemistry

  • PET Detection of Hypoxia : [18F]-Labeled EF3 [2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide], a marker for PET detection of hypoxia, has been synthesized using a derivative of (3,3,3-Trifluoropropyl)hydrazine. This underscores its application in advanced medical imaging techniques (Josse et al., 2001).

Safety And Hazards

The safety data sheet for a related compound, 3,3,3-Trifluoro-1-propyne, indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation . Similar precautions should be taken when handling “(3,3,3-Trifluoropropyl)hydrazine”.

properties

IUPAC Name

3,3,3-trifluoropropylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F3N2/c4-3(5,6)1-2-8-7/h8H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGKEJVFZCRVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3,3-Trifluoropropyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ McClure, C Zhang, ES Inks… - Journal of medicinal …, 2016 - ACS Publications
One of the biggest hurdles yet to be overcome for the continued improvement of histone deacetylase (HDAC) inhibitors is finding alternative motifs equipotent to the classic and …
Number of citations: 78 pubs.acs.org

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